
2,4-Difluoro-2',6'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached at specific positions on the rings. The presence of fluorine atoms and methyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms and methyl groups on the benzene rings can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce hydroxylated or carbonylated compounds .
Applications De Recherche Scientifique
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s fluorine atoms and methyl groups influence its reactivity and selectivity. For example, in electrophilic substitution reactions, the electron-withdrawing effect of the fluorine atoms can stabilize the intermediate carbocation, leading to regioselective substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .
Comparaison Avec Des Composés Similaires
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2,4-Difluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different electronic and steric properties.
2,4-Difluoro-4-hydroxy-1,1’-biphenyl: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
2,4-Difluoro-2’,6’-dimethyl-4-carboxy-1,1’-biphenyl: The presence of a carboxyl group introduces acidity and the potential for forming esters and amides
These comparisons highlight the unique features of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl, such as its specific substitution pattern and the influence of fluorine and methyl groups on its chemical behavior.
Propriétés
Numéro CAS |
501654-61-1 |
|---|---|
Formule moléculaire |
C14H12F2 |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H12F2/c1-9-4-3-5-10(2)14(9)12-7-6-11(15)8-13(12)16/h3-8H,1-2H3 |
Clé InChI |
NNDBDCBOFUFZPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


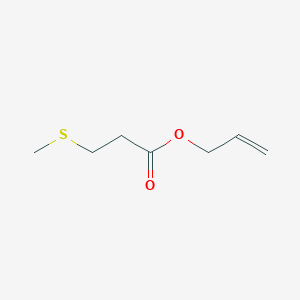
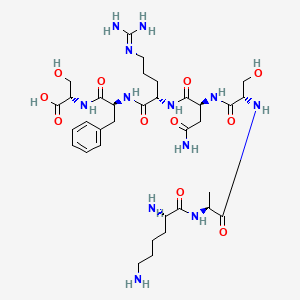
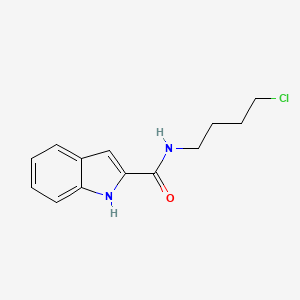
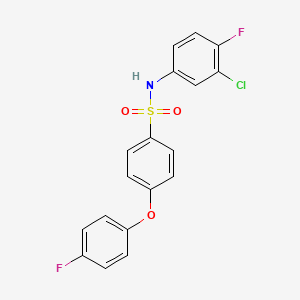
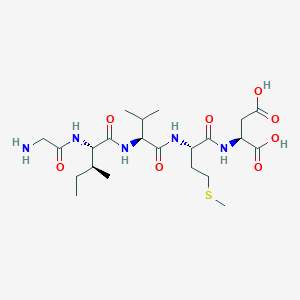
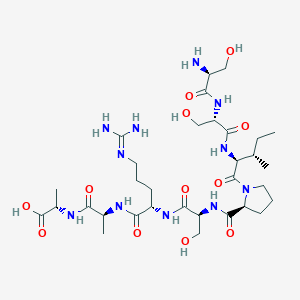
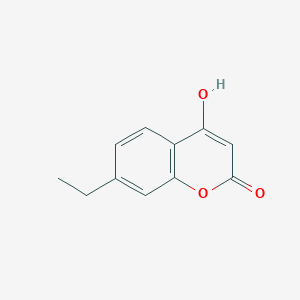
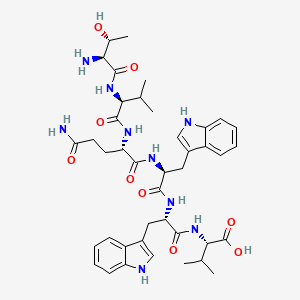
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
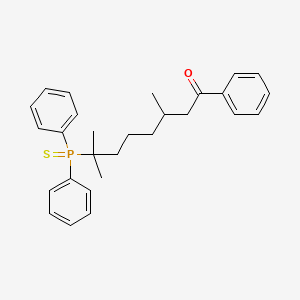
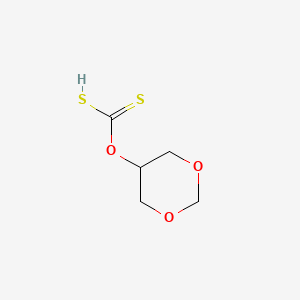
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
